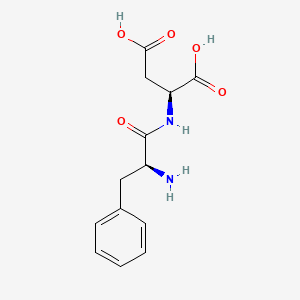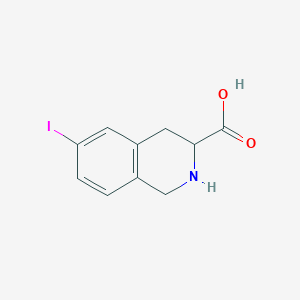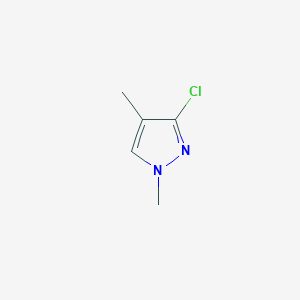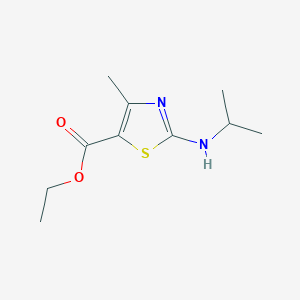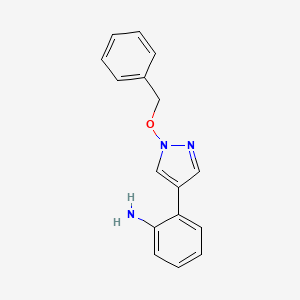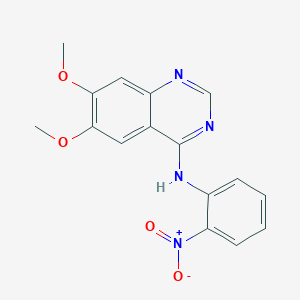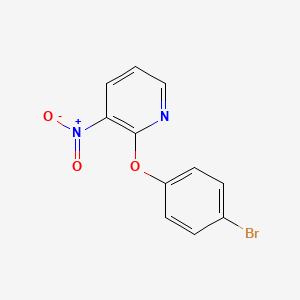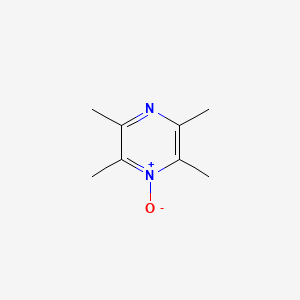
2,3,5,6-Tetramethylpyrazine 1-oxide
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-Tetramethylpyrazine 1-oxide typically involves the oxidation of 2,3,5,6-Tetramethylpyrazine. One common method includes the use of hydrogen peroxide as an oxidizing agent under controlled conditions . The reaction is carried out in an aqueous medium at room temperature, ensuring high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound often employs a green and sustainable approach. This involves the microbial fermentation of glucose to produce acetoin, which is then chemically converted to 2,3,5,6-Tetramethylpyrazine . The final oxidation step to produce this compound is performed using environmentally friendly oxidizing agents .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,5,6-Tetramethylpyrazine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: It can be reduced back to 2,3,5,6-Tetramethylpyrazine under specific conditions.
Substitution: The methyl groups on the pyrazine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of higher oxidation state derivatives.
Reduction: Regeneration of 2,3,5,6-Tetramethylpyrazine.
Substitution: Various substituted pyrazine derivatives.
Applications De Recherche Scientifique
2,3,5,6-Tetramethylpyrazine 1-oxide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in modulating cellular pathways and gene expression.
Medicine: Investigated for its neuroprotective, anti-inflammatory, and anticancer properties.
Industry: Utilized as a flavoring agent in the food and beverage industry.
Mécanisme D'action
The mechanism of action of 2,3,5,6-Tetramethylpyrazine 1-oxide involves multiple molecular targets and pathways:
Neuroprotection: It modulates the PI3K/Akt/mTOR and MAPK signaling pathways, reducing oxidative stress and inflammation.
Anti-inflammatory: Inhibits the expression of pro-inflammatory cytokines and enzymes.
Anticancer: Suppresses the epithelial-mesenchymal transition in cancer cells by downregulating MnSOD and other related proteins.
Comparaison Avec Des Composés Similaires
2,3,5,6-Tetramethylpyrazine: The parent compound, known for its cardiovascular benefits.
2,3,5-Trimethylpyrazine: A related compound with similar flavoring properties but different biological activities.
Tetramethylpyrazine hydrochloride: A salt form used in various pharmaceutical applications.
Uniqueness: 2,3,5,6-Tetramethylpyrazine 1-oxide is unique due to its enhanced stability and specific biological activities compared to its parent compound . Its ability to modulate multiple signaling pathways makes it a valuable compound in medical research .
Propriétés
IUPAC Name |
2,3,5,6-tetramethyl-1-oxidopyrazin-1-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-5-7(3)10(11)8(4)6(2)9-5/h1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKOVWZAVHJNPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=C(C(=N1)C)C)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


